N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide, also known as CXM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. CXM is a tetrazole-based compound that has been synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Cardiovascular Research
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide exhibits vasodilatory effects, making it relevant for cardiovascular research. Its ability to increase cAMP levels in blood vessels contributes to vasodilation, potentially aiding in the treatment of conditions like hypertension and peripheral vascular diseases .
Platelet Aggregation Inhibition
The compound inhibits cAMP phosphodiesterase III, leading to increased cAMP levels in platelets. This property suggests its potential use in preventing platelet aggregation, which is crucial for managing thrombotic disorders and preventing clot formation .
Antithrombotic Applications
Given its impact on platelet function, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide could be explored as an antithrombotic agent. It may help prevent unwanted blood clotting, especially in conditions like deep vein thrombosis and stroke .
Solid Dispersion Techniques in Drug Formulation
Solid dispersion techniques can enhance the solubility and dissolution rate of poorly water-soluble drugs. Researchers have used N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide as a model compound to study these techniques. For instance, a solid dispersion with Eudragit® L100 and Eudragit® S100 carriers improved solubility and dissolution, potentially benefiting drug formulation .
Drug Delivery Systems
The compound’s solubility enhancement properties make it relevant for drug delivery systems. Researchers have explored its use in oral formulations, aiming to improve bioavailability and patient compliance .
Pharmacokinetic Studies
Pharmacokinetic investigations involving N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide can provide insights into its absorption, distribution, metabolism, and excretion. Such studies contribute to optimizing dosing regimens and understanding its behavior in vivo.
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHABCDTPYVNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.